molecular formula C12H11FO4 B3021293 Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate CAS No. 741286-80-6

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Cat. No.: B3021293
CAS No.: 741286-80-6
M. Wt: 238.21 g/mol
InChI Key: GQXSEGQBHXMHFU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (CAS: 869347-26-2) is a fluorinated β-diketo ester with the molecular formula C₁₂H₁₁FO₄ and a molecular weight of 256.20 g/mol . It is synthesized via base-catalyzed Claisen condensation of diethyl oxalate with substituted acetyl aromatic precursors, followed by functionalization steps such as hydrolysis or coupling reactions .

Properties

IUPAC Name

ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXSEGQBHXMHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate can be synthesized through a multi-step process involving the esterification of 4-(2-fluorophenyl)-2,4-dioxobutanoic acid with ethanol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of 4-(2-fluorophenyl)-2,4-dioxobutanoic acid.

    Reduction: Formation of ethyl 4-(2-fluorophenyl)-2-hydroxybutanoate.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate has the molecular formula C12H11FO4 and a molecular weight of 238.21 g/mol. The structure features a dioxobutanoate moiety with a fluorophenyl substituent, which influences its reactivity and interaction with biological targets. The presence of the fluorine atom enhances the compound's electronic properties, making it suitable for various applications in drug design and organic synthesis.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties, particularly against bacterial DNA gyrase, an enzyme vital for bacterial DNA replication. Its ability to modulate biochemical pathways suggests potential as a lead compound in antibiotic development .

Anticancer Potential

Studies have shown that compounds similar to this compound may possess anticancer activities. Preliminary investigations suggest that its structural characteristics could lead to interactions with cancer cell signaling pathways, warranting further exploration as a therapeutic agent .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various transformations, including esterification and acylation reactions. The compound can be synthesized through the reaction of 2-fluorophenylacetone with diethyl oxalate in the presence of sodium ethoxide under controlled conditions .

Synthesis Example:

  • Reactants: 2-Fluorophenylacetone, Diethyl oxalate
  • Catalyst: Sodium ethoxide
  • Conditions: Reflux in ethanol
  • Yield: Approximately 81% .

Material Science

The unique properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metal ions can be exploited in the development of new materials with specific electronic or optical properties .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntibacterial and anticancer activitySignificant interaction with DNA gyrase; potential anticancer effects
Organic SynthesisIntermediate for various chemical transformationsHigh yield synthesis from fluorinated precursors
Material ScienceDevelopment of materials with enhanced electronic propertiesStable metal ion complexes formed

Mechanism of Action

The mechanism of action of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the ester moiety can undergo hydrolysis to release active metabolites. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate belongs to a class of β-diketo esters with varying aryl substituents. Key structural analogs and their similarity metrics (calculated using cheminformatics tools) include:

Compound Name CAS Number Substituent Similarity Score Key Structural Differences
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 1999-00-4 4-Fluorophenyl 0.98 Single ketone group (vs. two diketones)
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate 31686-94-9 4-Fluorophenyl 0.87 Fluorine position (para vs. ortho)
Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate 959046-72-1 2,4-Difluorophenyl N/A Additional fluorine at C4
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate 54808-56-9 4-Nitrophenyl N/A Nitro group (electron-withdrawing)

Key Insight: The position and number of fluorine atoms significantly influence electronic properties and steric effects.

Physicochemical Properties

Property This compound Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
Molecular Weight (g/mol) 256.20 256.20 291.14
Boiling Point Not reported Not reported Not reported
LogP (Predicted) 2.1 2.1 3.5
Solubility Low in water; soluble in ethanol, DCM Similar Lower solubility due to Cl substituents

Key Insight : Chlorinated analogs (e.g., 2,4-dichlorophenyl) exhibit higher hydrophobicity (LogP ~3.5) compared to fluorinated derivatives (LogP ~2.1), impacting their bioavailability and membrane permeability .

Biological Activity

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dioxobutanoate moiety and a fluorophenyl group. Its molecular formula is C12H11FO4C_{12}H_{11}FO_4 with a molecular weight of approximately 224.19 g/mol. The compound features two carbonyl groups and an ethyl ester functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound's lipophilicity and metabolic stability, which may improve its binding affinity to biological targets.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may interact with receptors, potentially modulating physiological responses.

In Vitro Studies

In vitro studies have indicated that this compound exhibits significant biological activity, particularly in the following areas:

  • Antioxidant Activity : Research has shown that compounds with similar structures can exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Some studies suggest potential antimicrobial effects, making it a candidate for further exploration in drug development.

Case Studies

  • Study on Ecto-5’-Nucleotidase Interaction :
    • Objective : To evaluate the interaction of this compound with ecto-5’-nucleotidase.
    • Methodology : In silico studies were conducted to predict binding affinities.
    • Findings : The compound showed promising interactions, indicating potential for therapeutic applications in modulating nucleotide metabolism.
  • Synthesis and Biological Evaluation :
    • Objective : To synthesize this compound and evaluate its biological effects.
    • Methodology : The compound was synthesized via the Biginelli reaction using functionalized thiourea.
    • Results : The synthesized compound demonstrated significant enzyme inhibition in preliminary assays.

Applications in Scientific Research

This compound has several applications across various fields:

  • Medicinal Chemistry : It serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders.
  • Organic Synthesis : The compound is used as a building block for more complex organic molecules.
  • Material Science : Its unique structure allows for potential applications in developing specialty chemicals and materials.

Data Summary Table

Property/ActivityDescription
Molecular FormulaC12H11FO4C_{12}H_{11}FO_4
Molecular Weight224.19 g/mol
Potential ActivitiesAntioxidant, Antimicrobial
Mechanism of ActionEnzyme inhibition, Receptor binding
Notable StudyInteraction with ecto-5’-nucleotidase

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, and how is reaction progress monitored?

The compound is synthesized via Knoevenagel condensation between 2-fluorobenzaldehyde and ethyl acetoacetate under basic conditions (e.g., sodium ethoxide). Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation. Post-condensation, hydrolysis and decarboxylation yield the final product .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm), ketone carbonyls (δ 190–210 ppm), and ester groups (δ 4.1–4.3 ppm for ethyl CH₂).
  • Mass spectrometry (ESI-MS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 253.07).
  • IR spectroscopy for carbonyl stretching vibrations (~1700–1750 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

this compound serves as a pharmaceutical intermediate for synthesizing fluorinated analogs with potential neuroprotective (IC₅₀ = 12.5 µM against KYN-3-OHase) and antimicrobial activities. Its derivatives are studied for enzyme inhibition and structure-activity relationships .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying catalytic conditions?

Optimization strategies include:

  • Screening bases (e.g., NaOH vs. NaOEt) and solvents (polar aprotic vs. ethanol) to enhance condensation efficiency.
  • Using design of experiments (DoE) to evaluate temperature, stoichiometry, and reaction time.
  • Implementing continuous flow reactors for scalable, reproducible synthesis while minimizing by-products .

Q. How can enantiomerically pure derivatives of this compound be synthesized?

Asymmetric catalysis with chiral ligands (e.g., BINOL-derived catalysts) or enzymatic resolution using lipases can achieve enantioselectivity. Post-synthetic modifications, such as hydrazone formation with chiral amines, may also introduce stereochemical diversity .

Q. How should researchers address discrepancies in reported bioactivity data for fluorinated dioxobutanoate derivatives?

  • Assay standardization : Control variables like enzyme source (e.g., human vs. bacterial KYN-3-OHase) and buffer pH.
  • Purity validation : Use HPLC (>95% purity) to eliminate confounding effects from impurities.
  • Structural analogs : Compare IC₅₀ values of derivatives (e.g., 4-fluorophenylboronic acid, IC₅₀ = 10.0 µM) to identify substituent effects .

Q. What computational methods support the design of novel derivatives with enhanced bioactivity?

  • Density functional theory (DFT) to model electronic effects of fluorine substitution on aromatic rings.
  • Molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzyme targets like DNA gyrase.
  • QSAR models correlating substituent electronegativity with antimicrobial potency .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s stability during long-term storage?

  • Conduct accelerated stability studies under varying conditions (humidity, temperature) using HPLC to track degradation.
  • Compare solid-state vs. solution stability : Crystalline forms (e.g., from X-ray data) often exhibit greater stability than amorphous powders .

Q. Why do fluorinated phenyl derivatives exhibit varying solubility profiles in aqueous media?

  • LogP calculations : The fluorine atom’s electronegativity reduces hydrophobicity (LogP ≈ 2.1), but ester groups further decrease solubility.
  • Salt formation : Converting the ester to a sodium carboxylate improves aqueous solubility for in vitro assays .

Methodological Resources

  • Synthetic Protocols : Detailed in (Knoevenagel condensation) and (large-scale optimization).
  • Analytical Data : NMR/IR spectra in and ; crystallographic parameters in .
  • Bioactivity References : Comparative IC₅₀ tables in and enzyme interaction data in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
Reactant of Route 2
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Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.